1-Methyl-4-phenylpiperidin-4-ol

Beschreibung

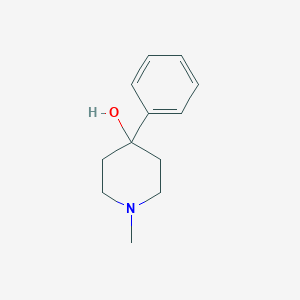

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMCZMQYJIRKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197993 | |

| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4972-68-3 | |

| Record name | 1-Methyl-4-phenyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4972-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004972683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-phenylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-4-phenyl-4-piperidinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB9LV2UXW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-Methyl-4-phenylpiperidin-4-ol and its Precursors

The synthesis of the target molecule is often accomplished by direct functionalization of a piperidone precursor or by deprotection of a suitably protected intermediate.

A primary and widely utilized method for the synthesis of this compound involves the Grignard reaction. wikipedia.org This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide to attack the electrophilic carbonyl carbon of 1-Methylpiperidin-4-one. mnstate.eduwikipedia.org The reaction is typically performed using phenylmagnesium bromide, which adds its phenyl group to the ketone, forming a magnesium alkoxide intermediate that is subsequently protonated during an acidic workup to yield the desired tertiary alcohol. youtube.com

Grignard Addition Reactions to 1-Methylpiperidin-4-one

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the Grignard reaction is highly dependent on several factors that can be fine-tuned to maximize the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and the quality of the magnesium metal used. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential to prevent the highly basic Grignard reagent from being quenched by protic contaminants like water. mnstate.edu The initiation of the reaction can sometimes be sluggish due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. wikipedia.orgyoutube.com Activating agents like iodine, methyl iodide, or 1,2-dibromoethane (B42909) can be employed to etch this oxide layer and expose a fresh, reactive magnesium surface. wikipedia.orgyoutube.com Careful control of the reaction temperature is also crucial; while the reaction is often initiated at room temperature, it can become exothermic, necessitating cooling to maintain control and prevent side reactions.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous diethyl ether or THF | Prevents quenching of the Grignar reagent. mnstate.edu |

| Magnesium | Activated turnings | Removes passivating oxide layer to initiate the reaction. wikipedia.orgyoutube.com |

| Activating Agents | Iodine, 1,2-dibromoethane | Facilitates the formation of the Grignard reagent. wikipedia.org |

| Temperature | Controlled, often with cooling | Manages exothermic nature and minimizes side reactions. |

Stereochemical Considerations in Grignard Additions

The addition of a Grignard reagent to a prochiral ketone, such as a substituted piperidone, can lead to the formation of a new stereocenter. In the case of 1-Methylpiperidin-4-one, the product, this compound, possesses a quaternary stereocenter at the C4 position. The stereochemical outcome of the Grignard addition is influenced by the steric environment around the carbonyl group. The incoming nucleophile will preferentially attack from the less sterically hindered face of the ketone. nih.gov The conformation of the piperidine (B6355638) ring, which can exist in chair or boat forms, also plays a significant role in dictating the facial selectivity of the attack. While the addition to the symmetrical 1-Methylpiperidin-4-one itself does not produce diastereomers, the principles of stereocontrol are critical when substituted piperidones are used, where the existing stereocenters can direct the approach of the Grignard reagent, leading to diastereoselective outcomes. nih.govnih.govrsc.orgresearchgate.net

An alternative and versatile approach to synthesizing this compound involves the initial synthesis of a 4-phenylpiperidin-4-ol (B156043) derivative where the piperidine nitrogen is protected by a group that can be subsequently removed and replaced with a methyl group. nih.gov This strategy allows for a wider range of reaction conditions to be employed during the crucial carbon-carbon bond formation step without affecting the piperidine nitrogen.

Synthesis via Deprotection of N-Protected 4-Phenylpiperidin-4-ol Intermediates

Catalytic Hydrogenation for Benzyl (B1604629) Group Removal

The N-benzyl group is a commonly used protecting group in piperidine synthesis due to its relative stability and its facile removal under specific conditions. An N-benzyl-4-phenylpiperidin-4-ol intermediate can be synthesized, for instance, by the Grignard addition of phenylmagnesium bromide to N-benzyl-4-piperidone. The subsequent removal of the benzyl group is typically achieved through catalytic hydrogenation. researchgate.net This process involves reacting the N-benzylated intermediate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). google.com The reaction cleaves the carbon-nitrogen bond of the benzyl group, liberating the secondary amine, which can then be methylated in a separate step to yield the final product. The volatility of the products can be influenced by the degree of hydrogenation. nih.gov

| Protecting Group | Removal Method | Catalyst | Key Feature |

| Benzyl | Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Clean cleavage to the secondary amine. researchgate.netgoogle.com |

| tert-Butoxycarbonyl (Boc) | Acidolysis | Trifluoroacetic Acid (TFA) | Removed under acidic conditions. nih.gov |

Acidolysis for tert-Butoxycarbonyl (Boc) Group Removal

The tert-butoxycarbonyl (Boc) group is another widely employed nitrogen-protecting group in organic synthesis. It is stable to a variety of reaction conditions but can be readily removed under acidic conditions. nih.gov An N-Boc-4-phenylpiperidin-4-ol intermediate can be prepared and subsequently deprotected using a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and carbon dioxide to yield the secondary amine. This secondary amine can then be methylated using standard procedures, such as reductive amination with formaldehyde (B43269) and a reducing agent, to afford this compound.

Alternative Synthetic Pathways and Novel Methodologies

While the classical synthesis of this compound involves the Grignard reaction between ethyl isonipecotate and phenylmagnesium bromide followed by N-methylation, several alternative and more sophisticated methods have been developed for the construction of the core 4-aryl-4-hydroxypiperidine scaffold.

Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization reactions offer a powerful strategy for the stereocontrolled synthesis of substituted piperidines. One such approach is the aza-Prins cyclization, which involves the reaction of a homoallylic amine with an aldehyde or ketone to form a 4-hydroxypiperidine (B117109). For instance, the reaction of a suitably substituted homoallylic amine with an appropriate carbonyl compound can lead to the formation of the piperidine ring with the desired 4-phenyl and 4-hydroxyl functionalities in a single step. rsc.org This method provides a high degree of diastereoselectivity, particularly for the formation of cis-4-hydroxypiperidines. rsc.org

Another approach involves the acid-catalyzed cyclization of δ-amino ketones or δ-amino alcohols. For example, a 3-phenyl-Δ⁴-pentenylamine derivative can be cyclized in the presence of an acid and an aldehyde to yield a 2,3-disubstituted-4-phenyl-4-hydroxy-piperidine. google.com These methods highlight the versatility of intramolecular cyclization strategies in accessing complex piperidine structures.

| Cyclization Method | Starting Materials | Key Features |

| Aza-Prins Cyclization | Homoallylic amine, Aldehyde/Ketone | High diastereoselectivity for cis products, forms C-C and C-N bonds in one step. rsc.org |

| Acid-Catalyzed Cyclization | δ-amino ketone/alcohol | Can introduce substitution at various positions on the piperidine ring. google.com |

| NCS-mediated Cyclization | Substituted anilines | Used for the synthesis of related indoloquinoline cores, demonstrating a method for intramolecular C-N bond formation. mdpi.com |

Asymmetric Synthesis Approaches to Enantiopure Piperidinols

The development of asymmetric methods to obtain enantiomerically pure 4-aryl-4-hydroxypiperidines is crucial for the synthesis of chiral drugs. While direct asymmetric synthesis of this compound is not extensively documented, methodologies developed for related structures can be applied.

One such strategy involves the enantioselective fluorination of a piperidinone precursor, followed by reduction to the corresponding piperidinol. For example, an enantioselective fluorination using a modified cinchona alkaloid catalyst has been successfully employed in the synthesis of cis-1-Boc-3-fluoropiperidin-4-ol. nih.gov This approach could potentially be adapted to introduce other functionalities and control the stereochemistry at the C-3 and C-4 positions.

Furthermore, resolution of racemic mixtures remains a viable method. The resolution of a pethidine analogue has been achieved through the formation of diastereomeric esters with a chiral auxiliary or by crystallization with a chiral acid like (+)-tartaric acid. unodc.org This classical approach can be applied to separate the enantiomers of this compound or its precursors.

Chemical Reactivity and Derivatization Strategies of this compound

The presence of a tertiary hydroxyl group and a tertiary amine in this compound allows for a range of chemical transformations to produce various derivatives.

Nucleophilic and Electrophilic Transformations

The hydroxyl and amino groups of this compound can undergo various nucleophilic and electrophilic reactions, enabling the synthesis of a diverse library of compounds.

The tertiary hydroxyl group of this compound can be esterified to form the corresponding esters, which are often of interest for their potential biological activities. The esterification of tertiary alcohols can be challenging due to steric hindrance. However, several methods have been developed to overcome this.

One effective method involves the use of an acid anhydride (B1165640) with a solid catalyst, such as halides of indium, gallium, zinc, and iron, which can provide high conversion and selectivity. google.comwipo.int Another approach is the use of acyl chlorides in the presence of a suitable base or catalyst. For instance, the esterification of sterically hindered tertiary alcohols in steroids has been achieved using N-bromosuccinimide (NBS) as a catalyst with acid anhydrides or acyl chlorides, with yields ranging from 85% to 95%. researchgate.net

| Esterification Reagent | Catalyst/Conditions | Notes |

| Acid Anhydride | Solid catalysts (e.g., InCl₃, ZnCl₂) | High conversion and selectivity, reusable catalyst. google.comwipo.int |

| Acyl Chloride | N-Bromosuccinimide (NBS) | Effective for sterically hindered alcohols. researchgate.net |

| Carboxylic Acid | Sulfonic acid cation exchange resin | Used for acyclic tertiary alcohols, may require specific conditions. google.com |

The tertiary nitrogen atom in the piperidine ring is nucleophilic and can be alkylated to form quaternary ammonium (B1175870) salts. This reaction, known as N-quaternization, can be achieved by treating this compound with an alkyl halide. The synthesis of various N-aralkyl derivatives of norpethidine, where the N-methyl group is replaced by groups like phenylethyl, demonstrates the feasibility of N-alkylation in this class of compounds. unodc.org The resulting quaternary ammonium salts can exhibit different pharmacological properties compared to the parent tertiary amine.

Oxidation and Reduction Reactions

The tertiary alcohol and the piperidine ring of this compound and its derivatives can undergo both oxidation and reduction reactions, leading to the formation of functionally distinct molecules.

Oxidation: The oxidation of the tertiary alcohol at the C4 position is a challenging transformation that typically requires specific reagents to avoid cleavage of the C-C bond. However, the piperidine ring itself can be susceptible to oxidation. For instance, studies on the in vitro oxidation of a related compound, 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (B1218979) (MMPP), by human monoamine oxidases (MAO-A and MAO-B) have been investigated. nih.gov While MMPP was found to be a poor substrate for MAO-B, its dehydrated analog was readily oxidized by both enzymes. nih.gov This suggests that the presence of the hydroxyl group can influence the enzymatic oxidation of the piperidine ring.

Reduction: Reduction reactions involving derivatives of this compound are more commonly explored. For example, the nitroso group in 1-nitroso-4-phenylpiperidin-4-ol (B6258599) can be reduced to an amino group. This transformation is significant as it converts the molecule into a hydrazine (B178648) derivative, which can be a useful synthon for further functionalization. Catalytic hydrogenation is a common method for such reductions, often employing catalysts like palladium on carbon (Pd/C). smolecule.com

Mechanistic Studies of Reaction Pathways and Intermediate Formation

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing more efficient synthetic routes. These studies often involve a combination of experimental techniques and computational modeling.

Solvent-Dependent Reactivity and Stereoselectivity

The choice of solvent can significantly influence the reactivity and stereoselectivity of reactions involving piperidine derivatives. For instance, in the synthesis of 1-nitroso-4-phenylpiperidin-4-ol, the nitrosation of 4-phenylpiperidin-4-ol is typically carried out in aqueous ethanol (B145695) or dichloromethane. The solvent system can affect the solubility of the reactants and the stability of the reactive nitrosium ion (NO+), thereby influencing the reaction rate and yield.

Stereoselectivity is a critical aspect in the synthesis of substituted piperidines, as the spatial arrangement of substituents can dramatically alter the biological activity of the molecule. While specific studies on the solvent-dependent stereoselectivity of reactions starting directly from this compound are not extensively detailed in the provided context, the principles of stereoselective synthesis of highly substituted piperidones are relevant. For example, one-pot reactions involving Michael addition-hemiaminalization cascades have been shown to produce 2-piperidinones with three contiguous chiral centers with high enantiomeric excess. smolecule.com The solvent and catalyst system in such reactions play a pivotal role in controlling the stereochemical outcome.

Computational Modeling of Reaction Mechanisms (e.g., DFT, MD simulations)

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating reaction mechanisms and predicting the properties of molecules derived from this compound.

DFT calculations can be used to model the electronic structure of molecules and transition states, providing insights into reaction pathways and activation energies. For example, in a study of a 4-phenylpiperidin-4-ol substituted pyrazole (B372694) derivative, DFT calculations with the B3LYP functional and 6-31G(d) basis set were used to optimize the molecular geometry and determine the HOMO-LUMO energy levels. icm.edu.plresearchgate.neticm.edu.plbibliotekanauki.pl This information helps in understanding the molecule's reactivity and photophysical properties. icm.edu.plresearchgate.neticm.edu.plbibliotekanauki.pl

MD simulations can be employed to study the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net These simulations provide a deeper understanding of the stability of different conformations and the binding modes of derivatives at receptor sites. nih.govresearchgate.net For instance, in silico studies involving molecular docking and MD simulations have been used to investigate the interactions of synthesized molecules with proteins like DNA Gyrase and Lanosterol (B1674476) 14 α-demethylase. icm.edu.plresearchgate.neticm.edu.pl

Synthesis of Advanced Derivatives for Targeted Research

The core structure of this compound is a valuable starting point for the synthesis of more complex derivatives with tailored properties for specific research applications.

N-Substitution with Diverse Functional Groups (e.g., nitroso, phenethyl)

The nitrogen atom of the piperidine ring is a key site for introducing structural diversity.

N-Nitroso Derivatives: The synthesis of 1-nitroso-4-phenylpiperidin-4-ol is achieved through the nitrosation of 4-phenylpiperidin-4-ol using reagents like sodium nitrite (B80452) in an acidic medium. The introduction of the nitroso group can significantly alter the electronic properties and biological activity of the parent molecule.

| Precursor | Reagent | Product | Reference |

| 4-Phenylpiperidin-4-ol | Sodium nitrite (NaNO₂) in HCl or AcOH | 1-Nitroso-4-phenylpiperidin-4-ol |

N-Phenethyl Derivatives: While direct N-phenethylation of this compound is not explicitly described, the synthesis of N-substituted-4-piperidones, which are precursors to the corresponding 4-ols, is well-established. google.com These methods often involve the reaction of a primary amine with a suitable difunctionalized alkane. The resulting N-substituted piperidone can then be reacted with a phenyl Grignard reagent to introduce the phenyl group at the 4-position.

Modifications of the Phenyl Moiety (e.g., fluorophenyl analogs)

Modification of the phenyl ring is another important strategy for fine-tuning the properties of this compound derivatives.

Fluorophenyl Analogs: The introduction of fluorine atoms onto the phenyl ring can have profound effects on the lipophilicity, metabolic stability, and receptor binding affinity of the molecule. The synthesis of fluorophenyl analogs often involves the use of fluorinated starting materials. For example, the reaction of a Grignard reagent with a pyrazole intermediate has been used to synthesize a 4-phenylpiperidin-4-ol substituted pyrazole, where the synthesis commenced with 4-fluorophenyl hydrazine. icm.edu.plresearchgate.net Another approach involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine (B1678402) with halogenated compounds. ossila.com The synthesis of a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was achieved through a two-step reaction starting with 4-fluorobenzaldehyde. mdpi.com

| Starting Material | Key Reagent/Step | Product | Reference |

| 4-Fluorophenyl hydrazine | Reaction with β-diketoester | Intermediate for 4-phenylpiperidin-4-ol substituted pyrazole | icm.edu.plresearchgate.net |

| 4-Fluorobenzaldehyde | One-pot three-component reaction | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | mdpi.com |

Preparation of Fused Ring Systems and Bicyclic Analogs

The transformation of this compound and its analogs into fused ring and bicyclic systems represents a significant area of research, primarily driven by the quest for novel therapeutic agents. These complex molecular architectures are often synthesized through intramolecular cyclization reactions, where new rings are formed by creating bonds between different parts of the parent molecule. A key strategy in this endeavor is the acid-catalyzed cyclization of 4-aryl-4-piperidinol derivatives, a reaction that leads to the formation of benzomorphan (B1203429) and related polycyclic structures.

A prominent example of this type of transformation is the intramolecular Friedel-Crafts cyclization. In a synthesis of (1R,5S)-2-methyl-6,7-benzomorphan, a close structural analog is employed. The precursor, (2S,4S)-2-benzyl-1-methylpiperidin-4-ol, undergoes an acid-catalyzed cyclization to yield the target benzomorphan. csic.es This reaction demonstrates the feasibility of forming a new carbocyclic ring fused to the piperidine core by leveraging the reactivity of the pendant aryl group.

Table 1: Intramolecular Friedel-Crafts Cyclization to a Benzomorphan Analog

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| (2S,4S)-2-Benzyl-1-methylpiperidin-4-ol | Acid | (1R,5S)-2-Methyl-6,7-benzomorphan | Intramolecular Friedel-Crafts Cyclization |

Another important bicyclic system derived from piperidine precursors is the 6,7-benzomorphan skeleton, which is a core component of several pharmacologically active compounds. The synthesis of these molecules often involves the cyclization of a suitably substituted piperidine derivative. For instance, the synthesis of 2,9α-dimethyl-2'-hydroxy-6,7-benzomorphan has been achieved through a multi-step sequence where a key step is the cyclization of a tetralone derivative to form the characteristic bridged piperidine structure of the benzomorphan. nih.gov While not starting directly from this compound, this synthesis highlights a strategic approach to building the bicyclic framework.

Table 2: Key Cyclization in the Synthesis of a Substituted Benzomorphan

| Precursor Type | Key Reaction | Product |

| Naphthalenone derivative | Mercuric acetate (B1210297) cyclization | 9α-Methyl-8α-hydroxy-6,7-benzomorphan intermediate |

These synthetic strategies underscore the utility of 4-hydroxypiperidine scaffolds in constructing complex, fused, and bicyclic ring systems. The ability to induce intramolecular cyclizations provides a powerful tool for accessing novel chemical entities with potential applications in medicinal chemistry.

Advanced Spectroscopic and Computational Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.bbhegdecollege.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-methyl-4-phenylpiperidin-4-ol. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and spatial arrangement can be established.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (¹H-¹H), HMQC (¹H-¹³C), and HMBC (¹H-¹³C), are instrumental in confirming the placement of the methyl, phenyl, and hydroxyl groups on the piperidine (B6355638) ring. The analysis of homo- and heteronuclear interactions reveals the connectivity between different atoms, confirming the 1-methyl and 4-phenyl-4-hydroxyl substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | 2.3 - 2.5 |

| Piperidine H (axial, adjacent to N) | 2.0 - 2.2 |

| Piperidine H (equatorial, adjacent to N) | 2.8 - 3.0 |

| Piperidine H (axial, adjacent to C-4) | 1.7 - 1.9 |

| Piperidine H (equatorial, adjacent to C-4) | 2.0 - 2.2 |

| Phenyl H | 7.2 - 7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| N-CH₃ | ~46 |

| Piperidine C (adjacent to N) | ~55 |

| Piperidine C (adjacent to C-4) | ~40 |

| C-4 (bearing OH and Phenyl) | ~72 |

| Phenyl C (ipso) | ~147 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

The six-membered piperidine ring of this compound is not planar and exists in dynamic conformational equilibria.

The equilibrium between different chair conformations can be influenced by the solvent. researchgate.net The polarity and hydrogen-bonding capability of the solvent can affect the relative energies of the conformers, potentially shifting the equilibrium. For instance, in a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom might favor a specific conformation, whereas in a protic solvent, intermolecular hydrogen bonding with the solvent molecules would dominate.

Conformational Analysis of the Piperidine Ring

Mass Spectrometry for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation behavior, which provides further structural information. The nominal molecular weight of this compound is 191.27 g/mol . nih.gov

Atmospheric pressure chemical ionization (APCI) is a suitable technique for analyzing such low molecular weight compounds. bris.ac.uk In the mass spectrum, the protonated molecule [M+H]⁺ is typically observed at m/z 192. A common fragmentation pathway involves the loss of a water molecule (H₂O) from the hydroxyl group, leading to a significant fragment ion at m/z 174. uni.lu Further fragmentation of the piperidine ring can also occur.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 192.13829 |

| [M+Na]⁺ | 214.12023 |

Data obtained from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification.libretexts.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. libretexts.org The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The presence of a hydroxyl (O-H) group is indicated by a broad absorption band in the region of 3400-3650 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the aromatic phenyl group and the aliphatic piperidine ring are observed in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. lumenlearning.com The C-N stretching of the tertiary amine and the C-O stretching of the tertiary alcohol typically appear in the fingerprint region (below 1500 cm⁻¹), along with C-C in-ring stretching vibrations of the phenyl group. libretexts.orglumenlearning.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alcohol | O–H stretch (broad) | 3400–3650 |

| Aromatic | C–H stretch | 3100–3000 |

| Alkane (Piperidine) | C–H stretch | 3000–2850 |

| Aromatic | C=C stretch (in-ring) | 1600–1450 |

| Tertiary Amine | C–N stretch | ~1200 |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical methods serve as powerful tools to predict and understand the behavior of molecules at an atomic and electronic level. These in silico approaches provide profound insights into the geometric, electronic, and energetic properties of a compound, complementing experimental data and guiding further research. For this compound, these studies can elucidate its intrinsic chemical reactivity, potential interactions with biological macromolecules, and fundamental physicochemical characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.commdpi.comaps.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. scispace.comarxiv.org This approach simplifies the computational complexity while often maintaining high accuracy. nih.gov

For this compound, DFT calculations begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation of the molecule. Following optimization, various electronic properties can be calculated to describe the molecule's behavior. DFT has become an essential tool in drug design and materials science for predicting molecular structures, reaction mechanisms, and spectroscopic properties. mdpi.comnih.gov

The electronic reactivity and stability of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electron-containing orbital. Its energy level (E_HOMO) is related to the molecule's ability to donate electrons, correlating with its ionization potential. Molecules with higher E_HOMO values are generally better electron donors. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. Its energy level (E_LUMO) indicates the molecule's ability to accept electrons, correlating with its electron affinity. Molecules with lower E_LUMO values are better electron acceptors. nankai.edu.cn

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. mdpi.comnih.gov

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's chemical behavior. While specific DFT calculations for this compound are not extensively reported in publicly available literature, the table below defines these important descriptors and the equations used to derive them.

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the kinetic stability and chemical reactivity of the molecule. A larger gap suggests higher stability. mdpi.com |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. mdpi.com |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. mdpi.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | Represents the "escaping tendency" of electrons from a system; related to electronegativity. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment. mdpi.com |

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (a ligand), such as this compound, interacts with a macromolecular target, typically a protein. journalirjpac.comnih.gov These methods are fundamental in structure-based drug design for identifying potential binding modes and estimating binding affinity. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling numerous possible conformations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov This provides a static snapshot of the most likely interaction poses. For instance, studies on the related compound pethidine (meperidine) have used docking to understand its interactions with opioid receptors, identifying key hydrogen bonds and hydrophobic interactions with specific amino acid residues like ASP147 and TRP293 in the receptor's binding pocket. ajuronline.org

Molecular Dynamics (MD) Simulations offer a more detailed, dynamic view of the ligand-protein complex. nih.gov Starting from a docked pose, MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.govnih.gov This allows researchers to observe the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that persist over time. researchgate.net MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy. acs.org

For a molecule like this compound, these simulations would be critical in identifying potential biological targets and understanding the molecular basis of its activity. The simulations would characterize which amino acid residues in a target's active site are crucial for binding and the stability of those interactions under physiological conditions. researchgate.netresearchgate.net

The physicochemical properties of a molecule are crucial for determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). Computational methods can reliably predict these properties, offering valuable insights before extensive laboratory synthesis and testing.

Key predicted properties for this compound include lipophilicity and hydrogen bonding capacity. Lipophilicity, often expressed as LogP, describes a compound's solubility in lipids versus water and is critical for its ability to cross cell membranes. Hydrogen bonding potential (the number of hydrogen bond donors and acceptors) influences a molecule's solubility in water and its ability to bind to protein targets.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C12H17NO | Defines the elemental composition of the molecule. |

| Molecular Weight | 191.27 g/mol | The mass of one mole of the compound. Important for diffusion and transport across membranes. |

| XLogP3 | 2.1 | A computed measure of lipophilicity (log of the partition coefficient). A positive value indicates higher solubility in lipid-like solvents than in water, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 1 | The number of atoms (in this case, the hydroxyl group) capable of donating a hydrogen atom to form a hydrogen bond. Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | The number of atoms (the nitrogen and oxygen) that can accept a hydrogen atom to form a hydrogen bond. Affects aqueous solubility and interaction with biological targets. |

| Rotatable Bond Count | 1 | Indicates the molecule's conformational flexibility. A lower number suggests a more rigid structure. |

Bioactivity and Pharmacological Investigations of 1 Methyl 4 Phenylpiperidin 4 Ol Derivatives

In Vitro Pharmacological Profiling and Receptor Binding Studies

Derivatives of 4-phenylpiperidine (B165713) have been identified as potent ligands for sigma (σ) receptors. nih.gov These receptors are recognized as a potential target for developing novel psychotherapeutic agents. nih.gov Certain derivatives have been shown to bind to sigma receptors with high affinity, demonstrating Ki values in the nanomolar range (1-10 nM). nih.gov The exploration of these compounds has helped in identifying the primary sigma pharmacophore of structurally related, but less selective, ligands like haloperidol (B65202). nih.gov

One notable derivative, 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP), acts as a sigma receptor agonist. nih.gov In investigative models, sigma-1 receptors have been located in striatal neurons. Following stimulation by their ligands, these receptors can move to the plasma membrane, where they play a role in regulating membrane-associated ion channels. nih.gov

Research into 4-phenylpiperidine derivatives has provided insights into their structure-activity relationships (SAR) for sigma receptor binding. By preparing a series of these compounds and incorporating structural features known to enhance sigma binding, researchers have developed ligands with high affinity and selectivity. nih.gov These efforts have successfully produced derivatives that show strong binding to sigma receptors while lacking significant affinity for other targets like phencyclidine and dopamine (B1211576) receptors. nih.gov The structural resemblance of some of these potent ligands to the nonselective ligand haloperidol has been a key aspect in understanding the necessary chemical structures for high-affinity sigma receptor interaction. nih.gov

Interactive Table: Sigma Receptor Binding Affinity of Selected Piperidine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) | Notes |

| Phenylpiperidine Series | Sigma Receptors | 1-10 nM | High affinity and selectivity over phencyclidine and dopamine receptors. nih.gov |

| PPBP | Sigma-1 Receptor | Agonist | Modulates nNOS/PSD-95 coupling. nih.gov |

The interaction of piperidine derivatives with dopamine receptor subtypes (D1, D2, D3) has been a subject of detailed investigation. Dopamine receptors (DRs) are G-protein-coupled receptors grouped into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. mdpi.com In vitro studies of various compounds have revealed distinct selectivity profiles. For instance, a series of compounds demonstrated a clear preference for D2-like receptors, with the highest affinity observed for the D3 subtype. mdpi.com The fold differences in affinity can be substantial, ranging from 3.06 to 1031.4 for D1R/D3R and 1.66 to 263.7 for D2R/D3R. mdpi.com

Conversely, some derivatives, such as 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, have been identified as dopamine transporter (DAT) reuptake inhibitors. wikipedia.org This particular compound was discovered through pharmacophore searching and exhibits a pharmacological profile at the dopamine, serotonin (B10506), and norepinephrine (B1679862) transporter sites that is distinct from cocaine. wikipedia.org

Interactive Table: Binding Affinities (Ki) of Investigated Ligands for Dopamine Receptor Subtypes

| Compound | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D2-like Selectivity |

| 2 | 1003.0 | 185.7 | 111.9 | Yes (D3 preference) |

| 3 | >10000 | 2548.0 | 24.3 | Yes (D3 preference) |

| 4 | >10000 | >10000 | 37.9 | Yes (D3-selective) |

| 5 | 315.4 | 148.8 | 91.2 | Yes (D3 preference) |

| 6 | 412.3 | 244.6 | 147.1 | Yes (D3 preference) |

| 8 | >10000 | >10000 | 9.7 | Yes (D3-selective) |

| 9 | 996.3 | 258.1 | 155.8 | Yes (D3 preference) |

| 10 | 3094.2 | 791.1 | 3.0 | Yes (D3 preference) |

| Data adapted from in vitro studies. Compounds are referenced from the source material. mdpi.com |

The serotonin transporter (SERT) is another key target for phenylpiperidine-based compounds. nih.gov Studies on fluorescent analogues of 1-methyl-4-phenylpyridinium have explored their binding to SERT. These probes are sensitive to their chemical microenvironment, and molecular docking calculations have shown they can access the binding pocket of SERT. nih.gov This interaction can induce a "turn-on" fluorescence, allowing for the spectroscopic resolution of ligand binding and transport dynamics. nih.gov

Furthermore, related arylpiperazine derivatives have been investigated for their activity at serotonin receptors. mdpi.com Studies have identified compounds with dual activity as both 5-HT1A receptor and α-adrenergic receptor ligands, highlighting the potential for multifunctional pharmacodynamic profiles within this chemical class. mdpi.com

There is evidence of indirect interaction between 1-Methyl-4-phenylpiperidin-4-ol derivatives and N-methyl-D-aspartate (NMDA) receptors, mediated through sigma receptor activity. The sigma-1 receptor agonist PPBP, a 4-phenyl-1-(4-phenylbutyl) piperidine derivative, has been shown to modulate the coupling of neuronal nitric oxide synthase (nNOS) to postsynaptic density-95 (PSD-95). nih.gov This action, in turn, affects the association of nNOS with the NMDA receptor's NR2 subunit. nih.gov Specifically, PPBP was found to decrease the recruitment of nNOS in the membrane fraction and reduce its association with the NMDA receptor complex without altering the interaction between the NR2 subunit and PSD-95. nih.gov This suggests that sigma receptor ligands can influence NMDA receptor function through intracellular signaling pathways. nih.gov

Investigation of Enzyme Interactions and Inhibition

The interaction of this compound derivatives with various enzymes has been a subject of scientific inquiry to understand their mechanism of action and potential as therapeutic agents.

While direct studies on the interaction of this compound derivatives with DNA gyrase are not extensively documented in the available literature, research on related heterocyclic compounds provides some insights. DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme involved in DNA replication, and its inhibition can lead to bacterial cell death. nih.govnih.gov For instance, novel N-phenylpyrrolamides have been identified as potent inhibitors of E. coli DNA gyrase with low nanomolar IC50 values. nih.gov Similarly, a series of 1,4-dihydro biomedpharmajournal.orgnih.govnaphthyridine derivatives have demonstrated inhibitory activity against E. coli DNA gyrase. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, which includes the piperidine scaffold, has the potential to interact with DNA gyrase. However, specific studies on this compound derivatives are needed to confirm this interaction.

Lanosterol (B1674476) 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govrsc.org Inhibition of this enzyme is a major mechanism for antifungal drugs. nih.gov While direct evidence for the inhibition of lanosterol 14α-demethylase by this compound derivatives is limited, studies on other substrate-based inhibitors have shown that molecules with a similar core structure can be potent inhibitors of this enzyme. nih.govrsc.org For example, certain lanost-8-en-3β-ol derivatives have been shown to inhibit lanosterol 14α-demethylase activity. nih.gov The potential for piperidine-containing compounds to interact with this enzyme warrants further investigation to explore their antifungal properties.

Mechanistic Insights into Biological Activity

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. For the observed analgesic properties of the carboxylic acid esters, studies suggest a non-opiate receptor-mediated pathway, as these compounds show minimal binding to opioid receptors. biomedpharmajournal.org The analgesic effect is likely influenced by the physicochemical properties of the substituents on the phenyl ring, which can affect drug-receptor interactions. nih.gov

The antimicrobial mechanism of piperidin-4-one derivatives is thought to involve the disruption of the microbial cell membrane. mdpi.com The hydrophobic nature of certain alkyl tails in these derivatives may lead to increased permeability of the cell membrane, ultimately causing bacterial death. mdpi.com The addition of moieties like thiosemicarbazone can enhance this activity, possibly by interacting with essential microbial enzymes or metal ions. biomedpharmajournal.org

Elucidation of Molecular Targets and Pathways

Derivatives of this compound have been investigated for their interactions with various biological targets, revealing a range of potential therapeutic applications. In silico molecular docking studies have been a key method in identifying these interactions. For instance, a pyrazole (B372694) derivative incorporating the 4-phenylpiperidin-4-ol (B156043) moiety was found to interact with several key protein targets. icm.edu.plresearchgate.net These include DNA Gyrase, a target for antibacterial agents, Lanosterol 14 α-demethylase (CYP51), a crucial enzyme in fungi, and KEAP1/NRF2, a pathway involved in antioxidant responses. icm.edu.plresearchgate.net The computational results indicated strong binding interactions at specific sites within these proteins, suggesting potential for the development of new antibacterial, antifungal, and antioxidant therapies. icm.edu.plresearchgate.net

Furthermore, the core structure of 4-phenylpiperidine is a known substrate for monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. nih.gov Studies on various derivatives have shown that they are oxidized by both MAO-A and MAO-B isoforms isolated from rat brain synaptosomes. nih.gov This interaction is significant as MAO is also the target for the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which shares structural similarities. nih.govnih.gov The affinity of certain 4,4-diphenylpiperidine (B1608142) derivatives, such as budipine, for the [3H]MPTP receptor binding site, which is believed to be identical to membrane-bound MAO-B, further supports this interaction. nih.gov

Some derivatives have also been designed and evaluated as high-affinity ligands for sigma (σ) receptors, which are implicated in various central nervous system functions. nih.gov These compounds show promise due to their high affinity and selectivity, lacking significant binding at phencyclidine or dopamine receptors. nih.gov Another area of investigation has been the inhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, where piperidine derivatives have been synthesized and tested as potential anti-TB agents. nih.gov

Role of the Piperidine Moiety in Biological Recognition and Affinity

The piperidine moiety is a fundamental component of the this compound scaffold and plays a crucial role in its biological activity. The nitrogen atom within the piperidine ring is a key feature, as nitrogen-based heterocycles are prevalent in FDA-approved drugs. icm.edu.pl The solubility of these nitrogen-containing molecules is thought to enhance their interaction with enzymes and receptors at biological targets. icm.edu.pl

For inhibitors of the M. tuberculosis enzyme MenA, the position of the central tertiary amine, a feature of the piperidine ring, is critical. nih.gov Its placement significantly influences the selectivity of the inhibitors for the mycobacterial enzyme over other prenyltransferases, highlighting the piperidine's direct role in target recognition. nih.gov Similarly, in the context of MAO substrates, the substitution pattern on the piperidine ring dictates the preference for MAO-A or MAO-B isoforms. nih.gov This demonstrates that the piperidine ring is not just a passive scaffold but an active participant in determining enzyme-substrate specificity.

Impact of Structural Modifications on Bioactivity and Selectivity

Structural modifications to the this compound framework have a profound impact on the resulting compound's bioactivity and selectivity. Research has shown that even small changes to the molecule can lead to significant shifts in pharmacological properties.

In the development of inhibitors for Mycobacterium tuberculosis MenA, replacing a naphthalene (B1677914) group with 2-naphthyl and 4-chloro/4-bromophenyl groups was shown to retain inhibitory potency while improving physicochemical properties, such as reducing the calculated LogP value. nih.gov This demonstrates a successful modification that enhances the drug-like characteristics of the molecule without sacrificing its primary activity. nih.gov

Studies on 4-phenylpiperidine derivatives as substrates for monoamine oxidase (MAO) revealed that the position of substituents on the piperidine ring determines the selectivity for MAO-A versus MAO-B. nih.gov Derivatives with substitutions at the 4th position of the piperidine ring were preferentially oxidized by MAO-A, whereas substitutions at the 3rd position led to a preference for MAO-B. nih.gov Conversely, the introduction of bulky substituents at both the 3rd and 4th positions of the nitrogenous heterocycle markedly decreased the rate of oxidation by the enzyme. nih.gov This highlights how steric hindrance introduced by structural modifications can directly modulate enzyme-substrate interactions.

Furthermore, the introduction of cyclic fluorine-containing structures has been observed to increase the rate of utilization by MAO, making it more similar to the oxidation rate of the neurotoxin MPTP. nih.gov This finding underscores the sensitive relationship between specific structural features and the resulting biological activity.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Systematic Modification of Substituents on the Piperidine Nitrogen and Phenyl Ring

Structure-Activity Relationship (SAR) studies focusing on the this compound scaffold have systematically explored how modifying substituents on the piperidine nitrogen and the phenyl ring affects biological activity. These studies are crucial for optimizing lead compounds into potential drug candidates.

For inhibitors of Mycobacterium tuberculosis MenA, a series of 68 piperidine derivatives were synthesized and evaluated to improve their anti-TB potency and drug-like properties. nih.gov Initial findings from this research indicated that replacing a lipophilic naphthalene ether with 2-naphthyl and 4-chloro- or 4-bromophenyl groups on the piperidine scaffold could maintain the desired inhibitory activity against MenA while significantly lowering the lipophilicity (cLogP values). nih.gov

In the context of affinity for the MPTP receptor binding site (MAO-B), modifications on the piperidine nitrogen have shown clear effects. nih.gov While the parent compound has a methyl group, substituting it with a larger t-butyl group, as seen in budipine, results in a significant affinity (Ki value of 2.2 µM). nih.gov However, other substitutions like a 1-i-propyl group lead to substantially lower affinities, indicating a specific spatial requirement for optimal binding at this site. nih.gov

Influence of Stereochemistry on Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can dramatically influence the pharmacological profile of drugs. nih.gov For chiral molecules like derivatives of this compound, the different enantiomers can exhibit distinct interactions with chiral biological systems such as receptors and enzymes. nih.gov

The use of single-enantiomer drugs can lead to more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics compared to a racemic mixture (a 1:1 mixture of both enantiomers). nih.govresearchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to unwanted side effects. nih.gov

While specific studies on the stereochemistry of this compound itself were not the primary focus of the provided search results, the principles are broadly applicable. For example, in related pyrrolidin-2-one pharmacophores, there is clear evidence of a direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers. researchgate.net This underscores the necessity of investigating individual stereoisomers during drug development to identify the most effective and safest candidate. researchgate.net In some cases, the part of the molecule containing the chiral center might not be directly involved in target binding, leading to similar pharmacology for both enantiomers at the primary target; however, they can still differ in their metabolic profiles or off-target affinities. nih.gov

Development of Pharmacophores for Specific Receptor Interactions

A pharmacophore model is an essential tool in drug design that describes the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. nih.govnih.gov The development of such models for this compound derivatives helps in designing new compounds with enhanced potency and selectivity.

For sigma (σ) receptor ligands, researchers have worked to identify the primary pharmacophore by preparing and testing a series of 1-phenylpiperazines and related analogues. nih.gov By incorporating structural features known to enhance sigma binding, they identified compounds with high affinity (Ki = 1-10 nM) and selectivity. nih.gov These molecules structurally resemble the non-selective ligand haloperidol but have a tenfold higher affinity, suggesting that the key features for sigma receptor interaction have been successfully isolated. nih.gov

In a different therapeutic area, a pharmacophore model was developed for 1,2,3,4-tetrahydropyrimidine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov This was achieved by docking a set of known compounds into the COX-2 active site and ranking the pharmacophoric features based on energetic terms. nih.gov This approach allows for the optimization of the scaffold's structural requirements for potent and selective COX-2 inhibition. nih.gov Such computational methods, including 3D-QSAR and virtual screening, are powerful strategies for identifying novel and potent inhibitors for various targets by refining the essential pharmacophoric features. nih.gov

Advanced Research Directions and Future Perspectives

Exploration of Novel Therapeutic Applications beyond Current Scope

While the 4-phenylpiperidine (B165713) scaffold is well-established in the development of analgesics, researchers are actively exploring its potential in other therapeutic areas. The versatility of this chemical structure allows for modifications that can target a diverse range of biological receptors and pathways.

Neuroprotection: The neurotoxic effects of 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP, are widely studied in the context of Parkinson's disease research. nih.govresearchgate.net Studies are investigating the potential of derivatives of 1-methyl-4-phenylpiperidin-4-ol to confer neuroprotective effects against the cellular damage induced by such neurotoxins. nih.govnih.gov For instance, some compounds have shown the ability to protect dopaminergic neurons from apoptosis and reduce oxidative stress, key factors in the progression of neurodegenerative disorders. nih.gov

Antiviral and Antibacterial Agents: Recent research has demonstrated that incorporating the 4-phenylpiperidin-4-ol (B156043) moiety into other chemical structures, such as pyrazole (B372694), can result in compounds with significant in-vitro antifungal and antibacterial properties. icm.edu.plresearchgate.net This suggests a promising new direction for developing novel antimicrobial agents.

Cardiovascular Effects: Certain derivatives, such as 1-methyl-4-(1-naphthylvinyl)piperidine, have been shown to produce a dose-related decrease in blood pressure in animal models. nih.gov The mechanism appears to be related to the blockade of calcium channels, which could have implications for the treatment of hypertension and protection against organophosphate toxicity. nih.gov

Sigma Receptor Modulation: The sigma receptor family, particularly the σ1 and σ2 subtypes, are implicated in a variety of neurological and psychiatric conditions, including depression, anxiety, and addiction. sigmaaldrich.comresearchgate.net Derivatives of this compound are being investigated as selective ligands for these receptors, offering a potential new class of psychotherapeutic agents. nih.govnih.gov

Integration of Advanced Computational and Experimental Techniques for Drug Discovery

The synergy between computational modeling and experimental validation is accelerating the pace of drug discovery based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing the physicochemical properties of a series of analogs, researchers can build predictive models that guide the design of more potent and selective compounds.

Molecular Docking and Dynamics: These computational techniques allow scientists to visualize and predict how a molecule, such as a this compound derivative, will bind to its target receptor at the atomic level. This insight is crucial for optimizing the fit and interaction strength, leading to improved efficacy.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for their biological activity. nih.gov This experimental approach, often coupled with computational pre-screening, enables the efficient identification of promising "hit" compounds for further development.

Fragment-Based Drug Discovery (FBDD): FBDD is a modern technique where small molecular fragments are screened for their ability to bind to a biological target. indexcopernicus.comnih.gov The this compound core can be considered a valuable fragment that can be grown, linked, or merged with other fragments to create novel drug candidates. nih.govrsc.org This approach often leads to more efficient binding and better drug-like properties. nih.gov

Development of Highly Selective Ligands for Specific Biological Targets

A key challenge in drug development is to create molecules that interact with their intended target with high specificity, thereby minimizing off-target effects. Research on this compound derivatives is heavily focused on achieving this selectivity.

Opioid Receptor Subtypes: While the 4-phenylpiperidine core is a classic feature of many opioid analgesics, there is a significant effort to develop ligands that selectively target specific opioid receptor subtypes (μ, δ, and κ). nih.govmdpi.com This selectivity is crucial for developing analgesics with improved side-effect profiles. For example, highly selective delta-opioid receptor (DOPr) agonists derived from this scaffold are being investigated for their potential antidepressant and anxiolytic effects. nih.gov

Sigma Receptors: As mentioned earlier, sigma receptors are an attractive target for various central nervous system disorders. sigmaaldrich.com Researchers are designing derivatives of this compound that exhibit high affinity and selectivity for σ1 and σ2 receptors, which could lead to novel treatments for conditions like schizophrenia and neuropathic pain. nih.govnih.gov

Investigation of Pharmacokinetic and Pharmacodynamic Properties of Advanced Derivatives

Understanding how a drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and how it produces its effects in the body (pharmacodynamics) is fundamental to its clinical success.

Metabolic Stability: Researchers are investigating how modifications to the this compound structure affect its metabolic stability. The goal is to design derivatives that are less susceptible to rapid breakdown by metabolic enzymes, leading to a longer duration of action and improved therapeutic efficacy.

Bioavailability: The bioavailability of a drug refers to the proportion of the administered dose that reaches the systemic circulation. Studies are focused on optimizing the physicochemical properties of derivatives to enhance their absorption and bioavailability.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. icm.edu.pl By systematically modifying the this compound scaffold and evaluating the resulting changes in potency and selectivity, researchers can build a comprehensive picture of the SAR for a particular biological target.

Green Chemistry Approaches to the Synthesis of this compound and its Analogs

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical manufacturing. unibo.itmdpi.commdpi.com

Catalytic Methods: Researchers are exploring the use of more environmentally friendly catalysts, such as biocatalysts or heterogeneous catalysts, to replace traditional and often hazardous reagents. mdpi.com Palladium-catalyzed cross-coupling reactions, for instance, offer an efficient route to 4-arylpiperidines. nih.govresearchgate.netresearchgate.net

Alternative Solvents: The use of greener solvents, such as water or supercritical fluids, is being investigated to replace volatile and toxic organic solvents commonly used in chemical synthesis. mdpi.commdpi.com

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. researchgate.netmdpi.comrsc.org Researchers are exploring the potential of enzymes to perform specific transformations on the this compound scaffold.

Addressing Challenges in Stereochemical Resolution and Conformational Dynamics

The three-dimensional structure of a molecule is critical to its biological activity. The this compound scaffold presents specific challenges and opportunities in this regard.

Stereoisomers: The presence of a chiral center at the 4-position of the piperidine (B6355638) ring means that this compound can exist as different stereoisomers (enantiomers). These enantiomers can have different biological activities and metabolic profiles. Researchers are developing methods for the efficient separation (resolution) of these stereoisomers to study their individual properties.

Conformational Analysis: The piperidine ring is not planar and can adopt different conformations, such as chair and twist-boat forms. researchgate.net The orientation of the phenyl group (axial or equatorial) can also vary. researchgate.net Understanding the preferred conformation of a derivative and how it influences its binding to a receptor is a key area of research, often employing techniques like Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-4-phenylpiperidin-4-ol, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a methanol-based reaction with 4-(4-chlorophenyl)piperidin-4-ol and a benzoic acid derivative yields crystalline salts suitable for X-ray analysis . Purification via vacuum drying over desiccants (e.g., phosphorus pentoxide) and recrystallization from polar aprotic solvents (e.g., DMF) enhances purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (1:1 molar) minimizes byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the hydroxyl group (δ ~1.5–2.5 ppm for piperidine protons) and phenyl ring aromaticity (δ ~7.0–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 191.131 (monoisotopic mass) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) .

Q. How does the compound’s solubility vary across solvent systems, and what storage conditions ensure stability?

The compound is soluble in polar solvents (methanol, DMF) but less so in non-polar solvents (hexane). Stability is pH-dependent: store at 4°C in inert atmospheres (argon) to prevent oxidation. Avoid prolonged exposure to light due to potential photodegradation of the piperidine ring .

Advanced Research Questions

Q. How can computational methods predict the pharmacological interactions of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models analyze binding affinities to targets like dopamine receptors. For instance, substituents on the phenyl ring (e.g., halogens) modulate interactions with hydrophobic pockets in enzyme active sites . MD simulations (>100 ns) assess conformational stability in lipid bilayers, critical for CNS drug design .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

- Comparative Assays : Use standardized in vitro models (e.g., HEK293 cells expressing target receptors) to control variables like cell passage number and assay buffers .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

- Structural Analog Screening : Test derivatives with modified substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate structure-activity relationships .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing racemization?

- Catalysis : Chiral catalysts (e.g., BINAP-metal complexes) enhance enantiomeric excess in asymmetric synthesis .

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions during exothermic steps (e.g., ring closure) .

- In-line Analytics : FTIR monitors intermediate formation in real time, enabling rapid adjustments to temperature/pH .

Q. What experimental designs validate the compound’s role as a kinase or receptor modulator?

- Kinase Assays : Use TR-FRET-based kits (e.g., LanthaScreen) to measure IC₅₀ values against kinases like PI3K or MAPK .

- Radioligand Binding : Compete with ³H-labeled antagonists (e.g., spiperone for dopamine D2 receptors) to determine Kᵢ values .

- Functional Assays : Calcium flux or cAMP accumulation assays in GPCR-transfected cells confirm inverse/agonist activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.